The Origin of Tetromycin B: A Technical Guide
The Origin of Tetromycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a polyene macrolide antibiotic with significant antifungal properties. This technical guide provides an in-depth exploration of the origin of Tetromycin B, detailing its producing organism, biosynthetic pathway, regulatory networks, and the experimental protocols utilized for its study. All quantitative data is summarized for clarity, and key pathways and workflows are visualized using Graphviz diagrams.
Discovery and Producing Organism
Tetromycin B is a secondary metabolite produced by the Gram-positive soil bacterium, Streptomyces ahygroscopicus S91.[1] It is one of two major components of the "tetramycin" complex, the other being Tetromycin A.[1] Streptomyces, a genus of Actinobacteria, are renowned for their ability to produce a wide array of bioactive compounds, including many clinically important antibiotics.[2][3]
Physicochemical Properties of Tetromycin B
Tetromycin B is a 26-membered tetraene macrolide antibiotic. While specific experimental data for Tetromycin B's physicochemical properties are not extensively published, its general characteristics can be inferred from its macrolide structure and data available for related compounds.
| Property | Value | Source |
| Molecular Formula | C35H53NO14 | PubChem |
| Molecular Weight | 711.8 g/mol | PubChem |
| XLogP3 | -1.7 | PubChem |
| Hydrogen Bond Donor Count | 9 | PubChem |
| Hydrogen Bond Acceptor Count | 15 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Biosynthesis of Tetromycin B
The biosynthesis of Tetromycin B is intrinsically linked to that of Tetromycin A. The overall process is governed by a Type I polyketide synthase (PKS) gene cluster.[4][5][6]
Assembly of the Tetramycin (B1682769) A Backbone
The biosynthesis of the tetramycin macrolactone ring follows the general principles of polyketide synthesis. The precursor, Tetramycin A, is assembled by a modular Type I PKS from small carboxylic acid units, specifically acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA.[1]
Conversion of Tetromycin A to Tetromycin B
Tetromycin B is formed from Tetromycin A through a specific hydroxylation reaction. This conversion is catalyzed by a cytochrome P450 monooxygenase, designated TtmD.[1][7] The TtmD enzyme introduces a hydroxyl group at the C4 position of the Tetromycin A molecule.[1][7]
Regulatory Network of Tetramycin Biosynthesis
The production of tetramycin in S. ahygroscopicus is controlled by a complex regulatory network involving several pathway-specific regulatory genes located within the tetramycin biosynthetic gene cluster. These include ttmRI, ttmRII, ttmRIII, and ttmRIV.[8][9][10]
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ttmRI, ttmRII, and ttmRIII : These genes encode for LAL-family transcriptional regulators.[10] Disruption of any of these genes leads to a significant reduction in tetramycin production.[8][9] They act as positive regulators, and their expression influences the transcription of other biosynthetic genes within the cluster.[8]
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ttmRIV : This gene also functions as a positive regulator of the tetramycin biosynthetic pathway.[9]
The interplay between these regulators forms a cascade that fine-tunes the expression of the biosynthetic genes required for tetramycin production.
Quantitative Data on Tetromycin Production
Genetic engineering of S. ahygroscopicus S91 has been shown to significantly alter the production yields of Tetromycin A and B. The following table summarizes the production data from a key study.
| Strain | Genetic Modification | Tetramycin A Titer (mg/L) | Tetramycin B Titer (mg/L) | Total Tetramycin Titer (mg/L) |
| S91 (Wild Type) | - | 125.3 ± 15.2 | 45.1 ± 5.8 | 170.4 ± 21.0 |
| S91-ΔNB | nysB gene knockout (competing pathway) | 289.7 ± 32.6 | 103.2 ± 11.9 | 392.9 ± 44.5 |
| S91-ΔNB-ΔTD | nysB and ttmD knockout | 888.6 ± 112.0 | Not Detected | 888.6 ± 112.0 |
| S91-ΔNB-ΔTD-OE-RIV | nysB, ttmD knockout; ttmRIV overexpression | 1090.5 ± 136.7 | Not Detected | 1090.5 ± 136.7 |
| S91-ΔNB-OE-TD(2) | nysB knockout; 2 copies of ttmD | 347.5 ± 28.9 | 370.8 ± 30.1 | 718.3 ± 59.0 |
| S91-ΔNB-OE-TD(3) | nysB knockout; 3 copies of ttmD | 301.2 ± 25.4 | 321.4 ± 27.8 | 622.6 ± 53.2 |
| S91-ΔNB-OE-TD(4) | nysB knockout; 4 copies of ttmD | 315.6 ± 26.8 | 338.7 ± 29.1 | 654.3 ± 55.9 |
Data adapted from: Chen, J., et al. (2021). Optimization of tetramycin production in Streptomyces ahygroscopicus S91. Journal of Biological Engineering, 15(1), 16.
Experimental Protocols
Fermentation for Tetromycin Production
A standardized protocol for the fermentation of S. ahygroscopicus S91 to produce tetramycin is as follows:
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Seed Culture Preparation: Inoculate spores of S. ahygroscopicus S91 into a seed medium containing (per liter): 20 g glucose, 6 g peptone, 6 g yeast extract, and 10 g NaCl, with the pH adjusted to 7.2. Incubate at 28°C for 24 hours with shaking.[11]
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Production Culture: Inoculate the seed culture into a fermentation medium (10% v/v). A typical fermentation medium contains (per liter): 20 g corn powder, 8 g corn starch, 30 g soybean meal, 30 g glucose, 0.2 g NaCl, 0.2 g MgSO4·7H2O, 0.2 g K2HPO4·3H2O, 0.2 g FeSO4·7H2O, 2.5 g (NH4)2SO4, and 5 g CaCO3, with the pH adjusted to 7.2.[1][11]
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Incubation: Incubate the production culture at 28°C for 96 hours with continuous agitation.[1]
Extraction and Purification of Tetromycin B
A general procedure for the extraction and purification of polyene macrolides like Tetromycin B from Streptomyces fermentation broth is outlined below.
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Harvesting Mycelia: After fermentation, the culture broth is centrifuged to separate the mycelia from the supernatant.[11]
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Extraction: The mycelia are extracted with methanol to solubilize the tetramycin compounds.[1][11]
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Solvent Partitioning: The crude methanol extract is then subjected to solvent-solvent partitioning, for example, with ethyl acetate and water, to remove polar impurities.[12]
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Chromatography: The organic phase is concentrated and further purified using column chromatography (e.g., silica gel).[12]
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Final Purification: Fractions containing Tetromycin B are pooled and subjected to final purification by preparative High-Performance Liquid Chromatography (HPLC).[13]
Analytical Methods
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High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the quantification of Tetromycin A and B. A C18 column is typically used with a mobile phase gradient of water and methanol containing formic acid. Detection is performed using a UV detector at 304 nm.[1]
Conclusion
Tetromycin B, a polyene macrolide produced by Streptomyces ahygroscopicus S91, originates from the hydroxylation of its precursor, Tetromycin A. Its biosynthesis is governed by a Type I polyketide synthase system and regulated by a cascade of pathway-specific genes. Understanding the intricate details of its origin and biosynthesis is crucial for the rational design of metabolic engineering strategies to enhance its production and to generate novel, more potent antifungal agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers in the field of natural product discovery and development.
References
- 1. Genome mining of the biosynthetic gene cluster of the polyene macrolide antibiotic tetramycin and characterization of a P450 monooxygenase involved in the hydroxylation of the tetramycin B polyol segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A cryptic type I polyketide synthase (cpk) gene cluster in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Tetramycin B | C35H53NO14 | CID 169492048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isolation of a new broad spectrum antifungal polyene from Streptomyces sp. MTCC 5680 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineered Biosynthesis of a Novel Amidated Polyketide, Using the Malonamyl-Specific Initiation Module from the Oxytetracycline Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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